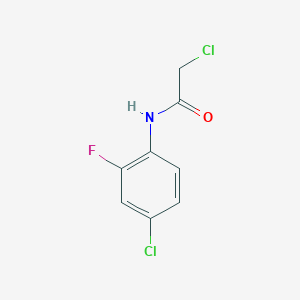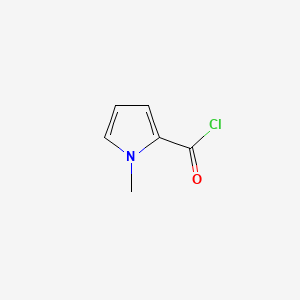
1-Methylpyrrole-2-carbonyl chloride
Übersicht
Beschreibung
1-Methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H6ClNO . It is also known by other names such as 1-methyl-1h-pyrrole-2-carbonyl chloride, 1h-pyrrole-2-carbonyl chloride, 1-methyl, 1-methyl-1h-pyrrole-2-carboxylic acid chloride, and n-methylpyrrolecarbonyl chloride .
Molecular Structure Analysis
The molecular structure of 1-Methylpyrrole-2-carbonyl chloride has been studied and optimized . The molecule consists of a pyrrole ring with a methyl group and a carbonyl chloride group attached to it .Chemical Reactions Analysis
While specific reactions involving 1-Methylpyrrole-2-carbonyl chloride are not available, carbonyl compounds in general undergo a variety of reactions. These include nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, pushing the pi electrons onto the oxygen .Physical And Chemical Properties Analysis
1-Methylpyrrole-2-carbonyl chloride has a molecular weight of 143.57 g/mol . Its physical state and other properties are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- Friedel–Crafts Acylation: 1-Methylpyrrole reacts with acyl chlorides in the presence of ytterbium (III) trifluoromethanesulfonate catalyst to form ketones. This reaction, conducted in an ionic liquid, showcases the utility of 1-methylpyrrole derivatives in catalytic synthesis (Su, Wu, & Su, 2005).
Organic Compound Synthesis
- Synthesis of Amino Acid Derivatives: N-(1-Butylpyrrole-2-carbonyl)-amino acid methyl esters are synthesized using an acylating agent related to pyrrole-2-carbonyl chloride. This method highlights the use of pyrrole derivatives in synthesizing complex organic compounds (Zeng, 2007).
Chemical Reactivity Studies
- Study of Organosilicon Compounds: Research on 2-(trimethylsilyl)- and 2-(trimethylstannyl)-1-methylpyrrole with various carbonyl-containing reagents explores the importance of bond polarity on reactivity, contributing to the understanding of the chemical behavior of pyrrole derivatives (Pratt, Pinkerton, & Thames, 1972).
Advanced Material Synthesis
- Synthesis of N-Heterocycle-B(C6F5)3 Complexes: This research involves the generation of N-Methylpyrrol-2-yl borate zwitterions, demonstrating the application of pyrrole derivatives in the synthesis of complex organometallic structures (Focante et al., 2004).
Electrochemistry
- Polymer Electroactivity Studies: Investigations into the electrodeposition and electroactivity of polymer matrices in polypyrrole and poly(N-methylpyrrole) indicate the significance of pyrrole derivatives in the field of electrochemistry and materials science (Skompska & Vorotyntsev, 2004).
Polymer Chemistry
- Polymer End-Functionalization: Research on the quasiliving polymerization of isobutylene and its subsequent reaction with N-methylpyrrole demonstrates the utility of pyrrole derivatives in the field of polymer chemistry (Storey, Stokes, & Harrison, 2005).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methylpyrrole-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYDZQJINHJNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383541 | |
| Record name | 1-methylpyrrole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrole-2-carbonyl chloride | |
CAS RN |
26214-68-6 | |
| Record name | 1-methylpyrrole-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-1H-pyrrole-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

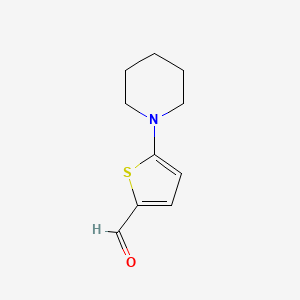
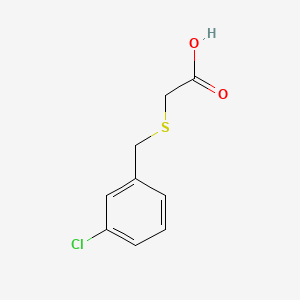
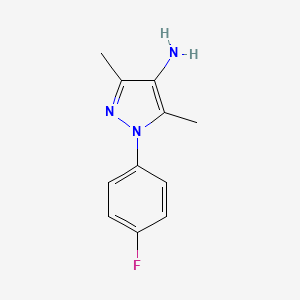
![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)
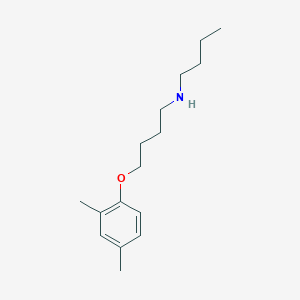
![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)
![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)
